N-(2-Chloro-6-methylphenyl)cyanothioformamide chemical structure and properties
N-(2-Chloro-6-methylphenyl)cyanothioformamide chemical structure and properties
N-(2-Chloro-6-methylphenyl)cyanothioformamide: Structural Properties, Synthetic Utility, and Applications in Heterocyclic Drug Discovery
Executive Summary
As the demand for novel, highly functionalized heterocycles in pharmaceutical and agrochemical pipelines accelerates, the strategic selection of reactive intermediates becomes paramount. N-(2-Chloro-6-methylphenyl)cyanothioformamide (CAS: 4953-72-4) stands out as a highly versatile, bifunctional building block. Characterized by a sterically hindered, ortho-disubstituted aromatic ring coupled with a highly reactive cyanothioformamide moiety, this compound serves as a critical precursor for synthesizing complex heterocycles, including 1,2,3-dithiazoles, 2-cyanobenzothiazoles, and imidazolidines.
This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical properties, and validated synthetic workflows associated with N-(2-chloro-6-methylphenyl)cyanothioformamide, designed to empower researchers and application scientists in advanced drug discovery and materials science.
Physicochemical Profile & Structural Causality
Understanding the physical and electronic properties of N-(2-chloro-6-methylphenyl)cyanothioformamide is essential for predicting its behavior in complex reaction matrices. The compound features a thioamide group conjugated with a nitrile, creating a highly polarized "push-pull" electronic system.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound[1]:
| Property | Value | Scientific Implication |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-1-cyanomethanethioamide | Defines the exact connectivity and functional groups. |
| CAS Number | 4953-72-4 | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C9H7ClN2S | Base for stoichiometric calculations. |
| Molecular Weight | 210.68 g/mol | Optimal low molecular weight for fragment-based drug design. |
| Monoisotopic Mass | 210.00185 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Melting Point | 120 °C | Indicates a stable crystalline lattice, facilitating purification by recrystallization. |
| Boiling Point | 296.8 ± 50.0 °C (Predicted) | High boiling point suggests low volatility, reducing inhalation risks during handling. |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | Useful for phase separations in liquid-liquid extractions. |
| pKa | 7.80 ± 0.70 (Predicted) | The slightly acidic thioamide proton allows for base-catalyzed deprotonation during cyclization. |
Structural Causality: The Ortho-Disubstitution Effect
The 2-chloro-6-methylphenyl moiety is a classic "ortho-disubstituted" system. The bulky chlorine atom and the methyl group create severe steric hindrance, restricting the free rotation of the C(aryl)-N bond (atropisomerism).
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Electronic Isolation: This steric clash forces the cyanothioformamide plane to sit nearly perpendicular to the aromatic ring. Consequently, the delocalization of the nitrogen lone pair into the aromatic π-system is completely disrupted. This electronic isolation significantly increases the nucleophilicity of the thioamide sulfur and nitrogen, making the compound highly reactive toward electrophiles.
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Target Specificity: In biological systems, this locked, non-planar conformation often enhances target specificity by perfectly slotting into deep, narrow hydrophobic pockets of enzymes or receptors, a principle widely exploited in agrochemical design.
Synthetic Utility: The Cyanothioformamide as a Bifunctional Hub
Cyanothioformanilides are prized for their ability to undergo diverse ring-closure reactions. The presence of adjacent active thione and cyano groups allows the molecule to act as both a nucleophile and an electrophile, depending on the reaction conditions.
Divergent synthetic pathways of N-(2-Chloro-6-methylphenyl)cyanothioformamide into bioactive heterocycles.
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1,2,3-Dithiazole Synthesis: Reaction with sulfur dichloride (SCl₂) yields N-aryl-5H-1,2,3-dithiazol-5-imines. These compounds exhibit potent antifungal and herbicidal activities[2].
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2-Cyanobenzothiazole Synthesis: Through a palladium-catalyzed and copper-assisted C-H functionalization/intramolecular C-S bond formation, the compound cyclizes to form highly substituted benzothiazoles, which are critical in the design of molecular probes and kinase inhibitors[3].
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Imidazolidine Synthesis: Cycloaddition with aryl isocyanates in the presence of a triethylamine catalyst yields imidazolidineiminothiones, scaffolds known for their anticancer and antibacterial properties[4].
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that researchers can verify the success of each step before proceeding.
Protocol A: Synthesis of N-(2-Chloro-6-methylphenyl)cyanothioformamide via Appel Salt
This method utilizes 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to convert the starting aniline into the target cyanothioformamide via a base-mediated fragmentation[5].
Workflow for the synthesis of cyanothioformamides using Appel salt and DBU fragmentation.
Step-by-Step Methodology:
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Condensation: Dissolve 2-chloro-6-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add pyridine (2.0 equiv) as an acid scavenger.
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Appel Salt Addition: Portion-wise, add Appel salt (1.1 equiv) to the stirring solution at room temperature.
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Causality: Appel salt is highly moisture-sensitive; portion-wise addition prevents thermal runaway and degradation.
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Self-Validation Check: Monitor via TLC (Hexane:EtOAc 80:20). The primary amine spot will disappear, replaced by a brightly colored (often orange/red) iminodithiazole intermediate.
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Base-Mediated Fragmentation: Isolate the intermediate, redissolve in anhydrous DCM, and cool to -5 °C using an ice/salt bath. Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).
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Causality: DBU acts as a strong, non-nucleophilic base that triggers the ring-opening fragmentation of the dithiazole, extruding sulfur and forming the cyano group. Low temperatures prevent the over-reaction into isothiocyanates[5].
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Workup & Purification: Quench with cold 1M HCl to neutralize excess DBU. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo. Purify via recrystallization from a benzene/hexane mixture to yield the pure N-(2-chloro-6-methylphenyl)cyanothioformamide as a crystalline solid.
Protocol B: Synthesis of 1,2,3-Dithiazole Fungicide Analogues
This protocol details the conversion of the cyanothioformamide into a bioactive 1,2,3-dithiazole[6].
Step-by-Step Methodology:
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Preparation: Dissolve N-(2-chloro-6-methylphenyl)cyanothioformamide (1.0 equiv) in anhydrous dimethoxyethane (DME).
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SCl₂ Reaction: In a separate flask, cool a solution of sulfur dichloride (SCl₂, 1.1 equiv) in DME to 0 °C. Add the cyanothioformamide solution dropwise over 40 minutes.
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Causality: SCl₂ is a highly reactive, toxic electrophile. Dropwise addition controls the exothermic reaction and prevents the formation of polymeric sulfur byproducts.
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Catalysis: Add a catalytic amount of tetraethylammonium chloride (0.05 equiv) and a few drops of dimethylformamide (DMF).
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Causality: The quaternary ammonium salt and DMF act as phase-transfer and nucleophilic catalysts, respectively, accelerating the cyclization of the intermediate sulfenyl chloride into the dithiazolium ring.
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Isolation: Stir the mixture for 24 hours at room temperature. The resulting 1,2,3-dithiazole hydrochloride salt will precipitate. Filter, wash with cold hexane, and neutralize with a mild base (e.g., NaHCO₃) to obtain the free dithiazole base.
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Self-Validation Check: LC-MS analysis should show the disappearance of the m/z 210 peak and the appearance of the cyclized product mass, confirming the C-S-S-N ring formation.
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Biological Applications & Drug Discovery Potential
The derivatives synthesized from N-(2-chloro-6-methylphenyl)cyanothioformamide have profound implications in both agriculture and medicine:
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Antimicrobial and Antifungal Agents: The 1,2,3-dithiazole derivatives act as potent inhibitors of fungal pathogens (e.g., Botrytis cinerea). The mechanism often involves the disruption of cellular respiration and the inhibition of melanin biosynthesis in fungi[2]. The 2-chloro-6-methyl substitution enhances the lipophilicity of the molecule, allowing for superior penetration through the fungal cell wall.
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Anticancer Therapeutics: Imidazolidineiminothiones synthesized via the cycloaddition of cyanothioformamides with isocyanates have demonstrated significant cytotoxicity against various human cancer cell lines. The rigid, planar nature of the resulting heterocycle allows for DNA intercalation or kinase active-site binding[7].
Safety, Handling, and Storage
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Toxicity: As a cyano- and thio-containing compound, it should be treated as highly toxic if ingested or inhaled. It may release toxic fumes (hydrogen cyanide, sulfur oxides, nitrogen oxides) upon thermal decomposition.
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Handling: All synthetic manipulations, especially those involving Appel salt or SCl₂, MUST be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).
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Storage: Store at -20 °C in a tightly sealed container, protected from light and moisture. The thioamide group can slowly oxidize to an amide or undergo hydrolysis if exposed to ambient humidity over prolonged periods.
References
- PubChemLite - N-(2-chloro-6-methylphenyl)cyanothioformamide (C9H7ClN2S). Université du Luxembourg.
- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI.
- The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. National Institutes of Health (NIH) / PMC.
- The Synthesis of 2-Cyano-cyanothioformanilides from 2-(4-Chloro-5H-1,2,3-dithiazol-5-ylideneamino)benzonitriles Using DBU. Thieme Connect.
- Utilization of cyanothioformamides in the syntheses of various types of imidazole derivatives. ResearchGate.
- US Patent 4059590A - Certain 4-halo-5-aryl-1,2,3-dithiazole compounds and their preparation. Google Patents.
- Synthesis and anticancer evaluation of imidazolidine derivatives. Taylor & Francis.
Sources
- 1. PubChemLite - N-(2-chloro-6-methylphenyl)cyanothioformamide (C9H7ClN2S) [pubchemlite.lcsb.uni.lu]
- 2. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. US4059590A - Certain 4-halo-5-aryl-1,2,3-dithiazole compounds and their preparation - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]

